molecular formula C11H8ClFN2 B1397939 Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro- CAS No. 1139432-30-6

Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-

Cat. No. B1397939
CAS RN: 1139432-30-6
M. Wt: 222.64 g/mol
InChI Key: CKTUHYGHPKNGLE-UHFFFAOYSA-N
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Description

“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is a chemical compound with the molecular formula C11H9ClN2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl . This indicates that the compound contains a pyrimidine ring attached to a phenyl group via a chloromethyl bridge .


Physical And Chemical Properties Analysis

The molecular weight of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is 204.657 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.

Scientific Research Applications

Synthesis of Quinazolinone and Quinazoline Derivatives

This compound can be used in the synthesis of quinazolinone and quinazoline derivatives . These derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Anticancer Research

In the field of anticancer research, this compound can serve as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones, utilizing o-anthranilic acids as starting materials, has been described .

Antibacterial Agents

Quinazolinone and quinazoline derivatives, which can be synthesized using this compound, have shown promising antibacterial properties . This makes them valuable in the development of novel classes of antibacterial agents .

Anti-inflammatory Agents

Quinazolinone and quinazoline derivatives also exhibit anti-inflammatory properties . Therefore, this compound could potentially be used in the development of new anti-inflammatory drugs .

Antifungal Agents

The derivatives of quinazolinone and quinazoline have demonstrated antifungal properties . This suggests that this compound could be used in the synthesis of new antifungal agents .

Antimalarial Agents

Quinazolinone and quinazoline derivatives have shown potential as antimalarial agents . This compound could therefore play a role in the development of new treatments for malaria .

Safety and Hazards

“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is known to cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While the future directions specific to “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” are not explicitly mentioned in the retrieved papers, research in the field of pyrimidines is ongoing. Pyrimidines and their derivatives continue to be of interest due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUHYGHPKNGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254777
Record name 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1139432-30-6
Record name 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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